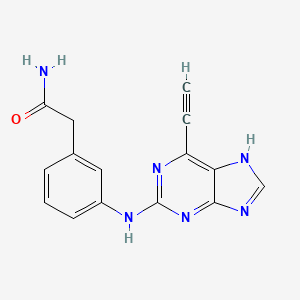

Nek2-IN-5

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLUJHMXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Nek2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed technical overview of the mechanism of action of inhibitors targeting Nek2 (NIMA-related kinase 2). While a specific compound designated "Nek2-IN-5" was not identified in a comprehensive search of publicly available scientific literature, this guide synthesizes the current understanding of Nek2 inhibition by examining the mechanisms of other well-documented Nek2 inhibitors. The principles, pathways, and experimental methodologies described herein are fundamental to the field and would be applicable to the study of any novel Nek2-targeting compound.

Core Function of Nek2 Kinase

Nek2 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2/M transition.[1][2] Its primary functions are concentrated at the centrosome, the cell's main microtubule-organizing center.[3][4] Key roles of Nek2 include:

-

Centrosome Disjunction: At the onset of mitosis, Nek2 is activated and phosphorylates centrosomal linker proteins such as C-Nap1 and rootletin.[3][4][5][6] This action dissolves the protein tether connecting the two centrioles, allowing them to separate and form the poles of the mitotic spindle.

-

Spindle Assembly Checkpoint (SAC): Nek2 contributes to the faithful segregation of chromosomes by phosphorylating components of the kinetochore, such as Hec1, ensuring proper microtubule attachment and modulating the SAC.[4][5]

-

Regulation of the Wnt/β-catenin Pathway: Nek2 can phosphorylate and stabilize β-catenin, preventing its degradation and leading to its accumulation.[7][8][9] This has implications for oncogenic signaling, as the Wnt/β-catenin pathway is crucial for cell proliferation and stemness.[10]

-

Alternative Splicing: Recent evidence indicates a nuclear role for Nek2, where it co-localizes with splicing factors like SRSF1 and SRSF2.[1][7] By phosphorylating these factors, Nek2 can influence the alternative splicing of genes involved in apoptosis and cell survival.[1]

Given these critical functions, the aberrant overexpression of Nek2 is frequently observed in a wide range of human cancers, including breast, lung, colorectal, and hematological malignancies.[2][7][11] This overexpression is linked to centrosome amplification, chromosomal instability (CIN), tumor progression, and resistance to chemotherapy, making Nek2 an attractive target for anticancer drug development.[4][7][10][11]

General Mechanism of Action of Nek2 Inhibitors

Nek2 inhibitors are designed to interfere with the kinase's activity, thereby disrupting the cellular processes it governs. The primary mechanism is the inhibition of its catalytic activity , which prevents the phosphorylation of its downstream substrates. This leads to a cascade of cellular consequences that are particularly detrimental to rapidly dividing cancer cells.

Molecular Interaction

Most small-molecule Nek2 inhibitors function by binding to the ATP-binding pocket of the kinase domain.[12] This competitive inhibition prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to substrate proteins. Some inhibitors may be reversible, while others, such as certain electrophilic oxindoles, can form covalent, irreversible bonds with cysteine residues near the active site.[3]

Cellular Consequences

The inhibition of Nek2's catalytic function triggers several key cellular events:

-

Mitotic Arrest: The most immediate and well-documented consequence of Nek2 inhibition is the failure of centrosome separation.[11] This prevents the formation of a proper bipolar mitotic spindle, leading to mitotic arrest and, ultimately, cell death (apoptosis).[12][13]

-

Apoptosis Induction: Cells arrested in mitosis due to Nek2 inhibition often undergo programmed cell death. This is typically mediated by the activation of caspase-3 and can be observed through markers like PARP cleavage.[1][13]

-

Suppression of Oncogenic Signaling: By preventing the stabilization of β-catenin, Nek2 inhibitors can downregulate the Wnt signaling pathway, reducing the expression of its downstream targets like c-myc and cyclin D1, which are critical for cancer cell proliferation.[9][10]

-

Sensitization to Chemotherapy: Overexpression of Nek2 is linked to drug resistance.[2][10] By inhibiting Nek2, cancer cells can be re-sensitized to conventional chemotherapeutic agents like 5-fluorouracil (B62378), doxorubicin, and vincristine.[10][11]

Quantitative Data for Exemplar Nek2 Inhibitors

The following table summarizes publicly available quantitative data for several known Nek2 inhibitors. These compounds serve as examples of the potency and cellular effects that can be achieved through Nek2 targeting.

| Compound Name | Type of Inhibitor | IC50 (Nek2 Kinase) | Cellular Effect | Reference |

| SU11652 | ATP-competitive | 8.0 µM | Blocks ATP-binding site | [7] |

| Thiophene-based Cpd. 3 | ATP-competitive | 0.021 µM | Blocks ATP-binding site | [7] |

| MBM-5 | ATP-competitive | Not specified | Potently inhibited Nek2 kinase activity in vitro | [4] |

| JH295 | ATP-competitive | Not specified | Induces caspase-3 mediated apoptosis | [13] |

| Electrophilic Oxindoles | Covalent, Irreversible | < 1 µM | Up to 95% inhibition of cellular Nek2 at 5 µM | [3] |

| NBI-961 | Bifunctional (Inhibitor and Degrader) | Not specified | Induces Nek2 proteasomal degradation, G2/M arrest, and apoptosis | [11] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel Nek2 inhibitors. Below are representative protocols for key experiments.

In Vitro Nek2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2.

Objective: To determine the IC50 value of a test compound against Nek2 kinase.

Materials:

-

Recombinant human Nek2 protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Myelin Basic Protein (MBP) as a generic substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and recombinant Nek2 enzyme.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

-

Rinse with acetone (B3395972) and let the papers dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTS/WST-1 Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Objective: To measure the dose-dependent effect of a Nek2 inhibitor on cell viability.

Materials:

-

Cancer cell line with known Nek2 expression (e.g., HeLa, MGC-803, MMQ cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTS or WST-1 reagent

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 value.

Western Blotting for Pathway Analysis

This technique is used to measure changes in the protein levels and phosphorylation status of Nek2 and its downstream targets.

Objective: To confirm target engagement and assess the impact on downstream signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-cleaved-Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells treated with the Nek2 inhibitor and control cells.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze band intensity to determine changes in protein levels or phosphorylation status. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations: Pathways and Workflows

Nek2 Signaling Pathway and Points of Inhibition

Caption: Upstream regulation and downstream effects of Nek2 kinase.

Experimental Workflow for Nek2 Inhibitor Evaluation

Caption: A typical workflow for preclinical evaluation of a new Nek2 inhibitor.

Logical Cascade of Nek2 Inhibition in Cancer Cells

Caption: The logical progression from Nek2 inhibition to therapeutic outcomes.

References

- 1. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Centrosome: A Technical Guide to Nek2 Inhibition in Cellular Function

A comprehensive overview of the function, mechanism, and therapeutic potential of Nek2 inhibitors for researchers, scientists, and drug development professionals.

Note: This guide focuses on well-characterized Nek2 inhibitors, JH295 and NBI-961, for which public data is available. The initially requested "Nek2-IN-5" did not yield specific public information, suggesting it may be a compound with limited public documentation.

The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth look at the function of Nek2 in cells and the mechanisms of its inhibition by two distinct small molecules: JH295, an irreversible inhibitor, and NBI-961, a bifunctional inhibitor.

The Role of Nek2 in Cellular Proliferation and Disease

Nek2 is a critical regulator of mitotic events.[5] Its primary function is to facilitate the separation of duplicated centrosomes, a crucial step for the formation of a bipolar spindle and accurate chromosome segregation.[1] Dysregulation of Nek2 activity can lead to chromosomal instability, a hallmark of many cancers. Beyond its role in mitosis, Nek2 has been implicated in other cellular processes, including the DNA damage response and the regulation of gene expression.[1] The overexpression of Nek2 has been correlated with poor prognosis in several malignancies, including breast cancer, non-small cell lung cancer, and diffuse large B-cell lymphoma (DLBCL).[6][7]

JH295: An Irreversible Covalent Inhibitor of Nek2

JH295 is a potent and selective irreversible inhibitor of Nek2.[8][9] Its mechanism of action involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[8][10] This covalent modification leads to the inactivation of Nek2's kinase activity.[8]

Quantitative Data for JH295

| Parameter | Value | Cell Line(s)/System | Reference(s) |

| IC50 (in vitro kinase assay) | 770 nM | Recombinant Nek2 | [8][9][10] |

| IC50 (cellular Nek2 inhibition) | ~1.3 µM | RPMI7951 | [9][10] |

| IC50 (cell viability) | Not explicitly stated, but effective concentrations are in the low micromolar range. | PEL cell lines (BCBL1, BC1, JSC1) | [11] |

Experimental Protocols for JH295

In Vitro Nek2 Kinase Assay: [3]

-

Recombinant wild-type or C22V mutant Nek2 (15 nM) is incubated with the inhibitor for 30 minutes at room temperature.

-

The kinase reaction is initiated by adding a reaction buffer containing 100 µM ATP, 20 mM HEPES (pH 7.5), 5 mM MgCl2, 0.1 mM EDTA, and 0.08 mg/mL BSA.

-

The reaction is allowed to proceed, and the level of substrate phosphorylation is quantified to determine the IC50 value.

Cell Viability Assay: [11]

-

Primary Effusion Lymphoma (PEL) cells are seeded in 96-well plates.

-

Cells are treated with a range of JH295 concentrations.

-

Cell viability is assessed at 24, 48, and 72 hours post-treatment using a suitable assay (e.g., CellTiter-Glo).

In Vivo Tumor Xenograft Model: [11]

-

NOD/SCIDγ mice are injected intraperitoneally with 5 x 106 BCBL1-Luc cells.

-

Three days post-injection, mice are randomized into treatment and control groups.

-

Mice are treated three times per week with intraperitoneal injections of JH295 (15 mg/kg) or vehicle (DMSO).

-

Tumor burden is monitored by bioluminescence imaging.

Visualizing the Mechanism and Effects of JH295

Caption: Mechanism of action of JH295 leading to cellular effects.

NBI-961: A Bifunctional Inhibitor Targeting Nek2

NBI-961 (also referred to as CMP3a in some literature, though it is a distinct compound) is a potent and selective inhibitor of Nek2 with a dual mechanism of action.[12] It not only inhibits the kinase activity of Nek2 but also induces its proteasomal degradation.[13] This bifunctional activity leads to a robust suppression of Nek2-dependent signaling pathways.

Quantitative Data for NBI-961

| Parameter | Value | Cell Line(s)/System | Reference(s) |

| IC50 (Nek2) | 32 nM | Kinase binding assay | [14] |

| IC50 (FLT3) | 37 nM | Kinase binding assay | [14] |

| Cell Viability | Effective at nanomolar concentrations | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [13] |

Experimental Protocols for NBI-961

Cell Viability Assay: [13]

-

DLBCL cell lines are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of NBI-961 for 96 hours.

-

Cell viability is determined using a standard method such as CellTiter-Glo.

Western Blot Analysis for Nek2 Degradation: [13]

-

DLBCL cells are treated with NBI-961 for various time points.

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against total Nek2 and phosphorylated Nek2.

In Vivo Xenograft Model: [15]

-

Orthotopic cell line xenografts are generated using MDA-MB-231 breast cancer cells in mice.

-

Once tumors are measurable, mice are treated with vehicle, NBI-961, palbociclib, or a combination of both.

-

Tumor growth is monitored over time.

Visualizing the Bifunctional Mechanism of NBI-961

Caption: The dual-action mechanism of NBI-961 on Nek2 and its cellular consequences.

Conclusion

The development of specific and potent inhibitors of Nek2, such as JH295 and NBI-961, provides valuable tools for both basic research and clinical applications. These compounds allow for the detailed dissection of Nek2's role in cellular processes and offer promising avenues for the development of novel cancer therapeutics. The distinct mechanisms of action of these inhibitors—irreversible covalent modification versus bifunctional inhibition and degradation—highlight the diverse strategies that can be employed to target this key mitotic kinase. Further research into these and other Nek2 inhibitors will undoubtedly continue to advance our understanding of cell cycle control and cancer biology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 15. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Nek2, a Key Mitotic Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Never in Mitosis A (NIMA)-related kinase 2 (Nek2) and the landscape of its inhibitors, with a focus on mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. Nek2 is a critical regulator of mitotic progression, and its aberrant expression is implicated in various human cancers, making it a compelling target for therapeutic intervention.

Introduction to Nek2

Nek2 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in mitosis.[1] Its functions are multifaceted and essential for maintaining genomic stability.

Key Functions of Nek2:

-

Centrosome Separation: At the onset of mitosis, Nek2 phosphorylates key structural proteins of the centrosome linker, such as C-Nap1 and Rootletin, leading to their disassembly and subsequent separation of the duplicated centrosomes.[2] This process is crucial for the formation of a bipolar mitotic spindle.

-

Spindle Assembly Checkpoint (SAC): Nek2 contributes to the proper functioning of the SAC, a critical surveillance mechanism that ensures accurate chromosome segregation by monitoring the attachment of microtubules to kinetochores.[2]

-

Cilia Disassembly: Nek2 is involved in the resorption of primary cilia before mitotic entry, a necessary step for the release of centrioles to form the mitotic spindle.[3]

Dysregulation of Nek2 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[4] Elevated Nek2 expression has been observed in a variety of malignancies, including breast, lung, and prostate cancers, and often correlates with poor prognosis.[5]

Nek2 Signaling Pathways

Nek2 functions within a complex network of signaling pathways that control cell cycle progression. Its activity is tightly regulated by upstream kinases and phosphatases and, in turn, it phosphorylates a range of downstream substrates to orchestrate mitotic events.

References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling Cellular Targets: A Technical Guide to Nek2-IN-5 as a Click Chemistry Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation, spindle formation, and chromosome segregation.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2] Chemical probes are invaluable tools for studying the cellular functions of kinases and for the development of novel inhibitors. Nek2-IN-5 is a potent and irreversible inhibitor of Nek2 that has been designed as a click chemistry probe, enabling the investigation of its target engagement and the identification of its cellular binding partners.[2][3] This guide provides an in-depth overview of this compound, its mechanism of action, and its application as a click chemistry probe.

This compound: A Covalent Inhibitor with a Clickable Handle

This compound, with the chemical name 2-(3-((6-Ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, is a purine-based irreversible inhibitor of Nek2.[2][4] Its design is based on a structure-guided approach that leverages a key cysteine residue (Cys22) in the Nek2 active site.[2][5]

Mechanism of Irreversible Inhibition: The core of this compound's inhibitory action lies in its 6-ethynylpurine scaffold. The terminal alkyne group of the ethynyl (B1212043) moiety acts as a Michael acceptor, enabling a covalent reaction with the thiol group of Cys22.[2][5] This covalent bond formation leads to the irreversible inactivation of Nek2 kinase activity. The specificity of this interaction is a result of the initial non-covalent binding of the purine (B94841) scaffold to the ATP-binding pocket of Nek2, which positions the reactive alkyne in close proximity to the Cys22 residue.[2]

Click Chemistry Functionality: The presence of the terminal alkyne group also endows this compound with the functionality of a click chemistry probe.[3][6] This "clickable" handle allows for the covalent attachment of reporter molecules, such as fluorescent dyes (e.g., azido-functionalized Alexa Fluor dyes) or affinity tags (e.g., azido-biotin), through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][7][8] This enables a wide range of applications, from visualizing the subcellular localization of the probe-target complex to enriching and identifying Nek2-interacting proteins from complex cellular lysates.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Nek2 IC50 | 0.06 µM | In vitro kinase assay | [2] |

| GI50 | 2.2 µM | SKBR3 breast cancer cells | [2] |

| Molecular Weight | 292.3 g/mol | ||

| CAS Number | 1507367-00-1 | [4] |

Nek2 Signaling Pathway

Nek2 is a key regulator of the G2/M transition of the cell cycle. Its activity is tightly controlled by upstream kinases and phosphatases, and it, in turn, phosphorylates a number of downstream substrates to orchestrate centrosome separation and spindle formation. The following diagram illustrates a simplified Nek2 signaling pathway.

References

- 1. 1507367-00-1 | MFCD30742930 | this compound [aaronchem.com]

- 2. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. 1507367-00-1|2-(3-((6-Ethynyl-9H-purin-2-yl)amino)phenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Imperative of Nek2 Kinase Inhibition: A Technical Guide for Therapeutic Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Role of Nek2 Kinase Inhibition.

NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that has emerged as a critical regulator of mitotic events and a high-value target in oncology.[1][2] Overexpressed in a wide array of human cancers, including breast, lung, colorectal, and prostate cancers, as well as multiple myeloma and diffuse large B-cell lymphoma (DLBCL), elevated NEK2 levels are frequently correlated with tumor progression, drug resistance, and poor patient prognosis.[1][3][4][5] This guide provides a comprehensive overview of the biological functions of Nek2, the molecular consequences of its inhibition, and detailed protocols for its study, aimed at facilitating the development of novel cancer therapeutics.

The Core Function of Nek2: Orchestrating Mitosis

Nek2's primary role is in the meticulous regulation of the cell cycle, particularly the G2/M transition and mitosis.[1] Its expression and activity are tightly controlled, peaking during the S and G2 phases.[1] The kinase localizes to the centrosome, the primary microtubule-organizing center in animal cells, where it is instrumental in initiating centrosome separation.[6][7]

This process is critical for the formation of a bipolar mitotic spindle, which ensures the faithful segregation of chromosomes into two daughter cells.[8] Overexpression of active Nek2 induces premature centrosome separation, while inhibition or expression of a kinase-dead mutant prevents this separation, leading to the formation of monopolar spindles and subsequent mitotic errors.[7][8] Such errors are a direct cause of chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[1][9]

Upstream Regulation of Nek2 Activity

The activation of Nek2 at the G2/M transition is a precisely controlled event involving a network of other kinases and phosphatases. During interphase, Nek2 is held in an inactive state through a complex with Protein Phosphatase 1 (PP1) and the Hippo pathway kinase Mst2.[6][10] Upon mitotic entry, Polo-like kinase 1 (Plk1) phosphorylates Mst2, which disrupts the inhibitory Nek2-PP1 interaction.[6][10][11] This allows Nek2 to autophosphorylate and become fully active. Additionally, the protein CIP2A can directly bind to and enhance Nek2 activity, independent of PP1 regulation.[10][12]

Downstream Substrates and Centrosome Separation

Once activated, Nek2 phosphorylates a suite of centrosomal proteins that form a proteinaceous linker holding the duplicated centriole pairs together during interphase.[6][13] Key substrates include C-Nap1 (also known as CEP250) and Rootletin.[6][13] Phosphorylation of these linker proteins by Nek2 leads to their disassembly and displacement from the centrosome, dissolving the tether between the mother and daughter centrioles.[6][13] This "centrosome disjunction" allows the two centrosomes to separate and migrate to opposite poles of the cell, forming the foundation of the bipolar mitotic spindle.[8][13]

Nek2 also phosphorylates β-catenin, which is required for centrosome separation.[14] In mitosis, Nek2 activity disrupts the interaction of Rootletin with centrosomes, allowing β-catenin to bind to Rootletin-independent sites, an event necessary for separation.[14]

The Consequences of Nek2 Inhibition in Cancer

Given its central role in mitosis and its frequent overexpression in tumors, inhibiting Nek2 kinase activity presents a compelling therapeutic strategy. Inhibition, achieved through small molecules or genetic methods like siRNA, triggers a cascade of events that are particularly detrimental to rapidly proliferating cancer cells.[1][15]

Cellular Effects

-

Mitotic Arrest and Catastrophe: The primary consequence of Nek2 inhibition is the failure of centrosome separation.[8] This leads to the formation of defective monopolar spindles, which activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[12][16] Prolonged mitotic arrest often culminates in mitotic catastrophe and subsequent cell death.[16]

-

Induction of Apoptosis: Nek2 depletion leads to aneuploidy and mitotic errors, which in turn induce apoptosis.[1] Inhibition of Nek2 has been shown to activate the caspase cascade, evidenced by increased levels of cleaved PARP and activated caspase-3, -8, and -9.[1][16] In some contexts, Nek2 suppression can induce apoptosis without a strong G2/M arrest.[1]

-

Inhibition of Proliferation, Migration, and Invasion: Beyond its role in mitosis, Nek2 is implicated in oncogenic pathways that drive cell growth and metastasis.[1] It can activate the Wnt/β-catenin and ERK/MAPK signaling pathways.[1][4][17] Consequently, Nek2 inhibition suppresses cancer cell proliferation, migration, and invasion.[1][17]

-

Sensitization to Chemotherapy: Nek2 overexpression is linked to resistance to various chemotherapeutic agents, including cisplatin (B142131), paclitaxel, and doxorubicin.[1][12] This resistance can be mediated through the activation of drug efflux pumps like ATP-binding cassette (ABC) transporters.[12][14] Inhibition of Nek2 has been shown to reduce the activity of these pumps and re-sensitize resistant cancer cells to conventional chemotherapy, suggesting a powerful combination therapy approach.[3][12]

Quantitative Data on Nek2 Inhibition

The potency of Nek2 inhibitors and the cellular response to Nek2 depletion have been quantified across numerous studies. The following tables summarize key data points for small molecule inhibitors and the effects of genetic inhibition.

Table 1: In Vitro Activity of Select Nek2 Small Molecule Inhibitors

| Inhibitor | Type | Target(s) | IC50 / GI50 | Cell Line(s) | Reference(s) |

| NBI-961 | ATP-competitive | NEK2, FLT3 | IC50: 32 nM (Nek2) | DLBCL cell lines | [13][18] |

| JH295 | Irreversible | NEK2 | IC50: 770 nM | Primary Effusion Lymphoma (PEL) | [13][14] |

| Nek2 inhibitor 66 | Irreversible | NEK2 | IC50: 62 nM | SKBR3 (Breast) | [13] |

| (R)-21 | ATP-competitive | NEK2 | IC50: 22 nM | - | [13] |

| INH154 | Protein-protein interaction | Hec1/Nek2 | GI50: 0.12 µM | MDA-MB-468 (Breast) | [9] |

| TAI-95 | Protein-protein interaction | Hec1/Nek2 | GI50: 14-74 nM | Breast cancer cell lines | [13] |

| Nek2 inhibitor V8 | Reversible | NEK2 | IC50: 2.4 µM | MDA-MB-231 (Breast), A549 (Lung) | [13][19] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Quantified Cellular Effects of Nek2 Depletion (siRNA)

| Cell Line | Cancer Type | Effect Measured | Result | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | Cell Cycle | S-phase ↑, G2/M phase ↓ | [15] |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | Apoptotic index significantly ↑ vs. control | [15] |

| ECA109 | Esophageal Squamous | Apoptosis (post-IR) | 13.65% (siNek2) vs. 4.26% (control) | [6] |

| TE1 | Esophageal Squamous | Apoptosis (post-IR) | 11.47% (siNek2) vs. 4.36% (control) | [6] |

| DLD-1 | Colorectal | Cell Death (Trypan Blue) | Significant increase vs. control | [20] |

| Colo320 | Colorectal | Cell Death (Trypan Blue) | Significant increase vs. control | [20] |

| DLD-1 | Colorectal | Apoptosis (TUNEL) | More TUNEL-positive cells vs. control | [20] |

Experimental Protocols

Detailed and reproducible protocols are essential for the investigation of Nek2 function and the evaluation of its inhibitors.

Protocol for Nek2 Knockdown using siRNA

This protocol describes a general method for transiently silencing Nek2 expression in cultured cancer cells.

Materials:

-

Validated Nek2 siRNA and non-targeting control siRNA (20-50 nM final concentration).

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

-

Serum-free cell culture medium (e.g., Opti-MEM™).

-

Complete antibiotic-free growth medium.

-

6-well plates.

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[1]

-

Complex Formation:

-

Solution A: In a sterile tube, dilute the required amount of siRNA (e.g., to a final concentration of 30 nM) in 100 µL of serum-free medium.[20][21]

-

Solution B: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.[21]

-

Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[1][21]

-

-

Transfection:

-

Wash the cells once with serum-free medium.

-

Add 800 µL of serum-free medium to the 200 µL siRNA-lipid complex mixture for a final volume of 1 mL.

-

Add the 1 mL mixture dropwise to the cells in the 6-well plate.[1]

-

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[1]

-

Medium Change: After the initial incubation, replace the transfection medium with fresh, complete growth medium.

-

Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blot for knockdown validation, cell viability assays, or flow cytometry).[1]

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

70% Ethanol (B145695), ice-cold.

-

PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

FACS tubes.

Procedure:

-

Cell Harvesting: Harvest cells (approximately 1-2 x 10⁶) after treatment (e.g., with a Nek2 inhibitor or post-siRNA transfection). For adherent cells, use trypsin and neutralize with complete medium. Transfer the cell suspension to a FACS tube.

-

Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS.[22][23]

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

-

Wash the cells once with 1 mL of PBS and centrifuge again. Aspirate the supernatant.

-

Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.[22]

-

Incubate for 30 minutes at room temperature, protected from light.[22]

-

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence) to best resolve the G0/G1 and G2/M peaks.[24] Use software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[23]

Protocol for In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a method to measure the kinase activity of recombinant Nek2 and assess the potency of inhibitors in a biochemical assay.

Materials:

-

Recombinant active Nek2 kinase.

-

Nek2 substrate (e.g., Myelin Basic Protein or a specific peptide).

-

Kinase Reaction Buffer (containing DTT, MgCl₂).

-

ATP solution.

-

Test inhibitor compounds.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well opaque plates.

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare a 2X kinase buffer and a 2X Substrate/ATP mix in this buffer. Dilute the active Nek2 enzyme to the desired concentration in 1X kinase buffer.[10][25]

-

Reaction Setup: In a 384-well plate, add the following:

-

1 µL of inhibitor compound (or DMSO vehicle control).

-

2 µL of diluted active Nek2 enzyme.

-

2 µL of 2X Substrate/ATP mix to initiate the reaction.[26]

-

-

Kinase Reaction: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes).[25][26]

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[26]

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[26]

-

Measure Luminescence: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the Nek2 kinase activity.[26]

Conclusion

Nek2 kinase is a validated and compelling target for cancer therapy. Its fundamental role in centrosome separation makes cancer cells, which are often under high mitotic stress and exhibit chromosomal instability, particularly vulnerable to its inhibition. The consequences of targeting Nek2—mitotic arrest, apoptosis, and sensitization to other therapies—are highly desirable from a therapeutic standpoint. The availability of potent small molecule inhibitors and detailed methodologies for their evaluation provides a clear path forward for drug development professionals. Further exploration of Nek2 inhibition, both as a monotherapy and in combination with existing treatments, holds significant promise for improving outcomes for patients with a wide range of malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NEK2 contributes to radioresistance in esophageal squamous cell carcinoma by inducing protective autophagy via regulating TRIM21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NEK2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 9. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 14. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. medkoo.com [medkoo.com]

- 20. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. promega.es [promega.es]

- 26. promega.com [promega.com]

The Role of Nek2 Inhibition in Centrosome Separation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation during the G2/M transition of the cell cycle.[1] Proper centrosome separation is essential for the formation of a bipolar mitotic spindle, which in turn ensures accurate chromosome segregation.[2] Dysregulation of Nek2 activity has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[3] This technical guide provides an in-depth overview of the role of Nek2 in centrosome separation and the effects of its inhibition, using the well-characterized inhibitor CMP3a as a representative example due to the limited public data on Nek2-IN-5.

Nek2 Signaling Pathway in Centrosome Separation

At the onset of mitosis, Nek2 is activated and phosphorylates several key proteins located at the centrosome, leading to the disassembly of the linker that holds the two centriole pairs together.[2] This process, known as centrosome disjunction, allows the centrosomes to separate and migrate to opposite poles of the cell to form the mitotic spindle.[2]

Key players in the Nek2-mediated centrosome separation pathway include:

-

C-Nap1 (Centrosomal Nek2-associated protein 1): A protein localized to the proximal ends of centrioles that acts as a docking site for the linker protein rootletin.[2]

-

Rootletin: A fibrous protein that forms the primary structural component of the centrosome linker.[2]

-

PP1 (Protein Phosphatase 1): A phosphatase that counteracts Nek2 activity by dephosphorylating its substrates, thus maintaining centrosome cohesion during interphase.[2]

-

Mst2 (Mammalian sterile 20-like kinase 2) and hSav1 (human Salvador): Components of the Hippo signaling pathway that can regulate Nek2 localization and its ability to phosphorylate C-Nap1 and rootletin.

The activation of Nek2 at the G2/M transition leads to the phosphorylation of C-Nap1 and rootletin, causing their displacement from the centrosome and the subsequent separation of the duplicated centrosomes.[2]

Signaling Pathway Diagram

Caption: Nek2 signaling pathway for centrosome separation.

Quantitative Data for Nek2 Inhibitor: CMP3a

| Inhibitor | Assay Type | Target | IC50 | Reference |

| CMP3a | Cell-free in vitro kinase-binding assay | Nek2 | 82.74 nM | [5] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%.[6][7]

Experimental Protocols

This section outlines a general protocol for a centrosome separation assay to evaluate the effect of Nek2 inhibitors. This protocol is a composite based on established methodologies.[8]

Objective

To determine the effect of a Nek2 inhibitor (e.g., CMP3a) on centrosome separation in a human cell line.

Materials

-

Human cell line (e.g., U2OS, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Nek2 inhibitor (e.g., CMP3a) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixative: ice-cold methanol (B129727)

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% BSA in PBS

-

Primary antibodies:

-

Rabbit anti-γ-tubulin (to mark centrosomes)

-

Mouse anti-α-tubulin (to visualize microtubules)

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Alexa Fluor 568-conjugated goat anti-mouse IgG

-

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Microscope slides and coverslips

Experimental Workflow Diagram

Caption: Experimental workflow for a centrosome separation assay.

Procedure

-

Cell Culture:

-

Plate U2OS cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare a stock solution of the Nek2 inhibitor (e.g., CMP3a) in DMSO.

-

Dilute the inhibitor to the desired final concentrations in pre-warmed cell culture medium.

-

Treat the cells with the Nek2 inhibitor for a specified time (e.g., 24 hours). Include a DMSO-only control.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.

-

-

Permeabilization and Blocking:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with primary antibodies (e.g., rabbit anti-γ-tubulin and mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 568 goat anti-mouse) and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Acquire images using a fluorescence microscope equipped with the appropriate filters. Capture images of multiple fields for each condition.

-

-

Data Analysis:

-

Identify cells in the G2 phase of the cell cycle (characterized by duplicated but not yet separated chromosomes, often with a larger nuclear size).

-

Using image analysis software (e.g., ImageJ), measure the distance between the two γ-tubulin-positive signals (centrosomes) in G2 cells.

-

A cell is typically considered to have separated centrosomes if the distance is greater than 2 µm.

-

Calculate the percentage of G2 cells with separated centrosomes for each treatment condition.

-

Perform statistical analysis to determine the significance of any observed differences between the inhibitor-treated and control groups.

-

Conclusion

Inhibition of Nek2 kinase activity is a promising strategy for disrupting the proper execution of mitosis in cancer cells. By preventing the phosphorylation of key centrosomal proteins, Nek2 inhibitors can block centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, cell death. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular effects of Nek2 inhibitors and to further explore their therapeutic potential. While specific data for this compound is limited, the use of well-characterized inhibitors like CMP3a allows for a thorough investigation of the biological consequences of Nek2 inhibition.

References

- 1. NEK2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. adooq.com [adooq.com]

- 5. researchgate.net [researchgate.net]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of centrosome separation after DNA damage: a role for Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nek2 Inhibitors in Cell Cycle Studies: A Technical Guide

Disclaimer: The specific compound "Nek2-IN-5" is not prominently documented in the public scientific literature. This guide will therefore focus on the well-characterized role of the Nek2 kinase in cell cycle regulation and the established effects of its inhibitors, using data from representative and published Nek2 inhibitors as a proxy. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Nek2 Kinase

Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Structurally, Nek2 is related to the NIMA kinase found in Aspergillus nidulans and is one of eleven members of the NEK family in humans.[3] The expression and activity of Nek2 are tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[3][4] Its primary functions are associated with mitotic progression, including centrosome separation, microtubule stabilization, and the spindle assembly checkpoint.[1][2] Given its critical role in cell division, the aberrant overexpression of Nek2 is frequently observed in a wide array of human cancers, where it is linked to tumorigenesis, chromosomal instability, and drug resistance.[1][3] This has positioned Nek2 as an attractive therapeutic target for anticancer drug development.[1][5]

Core Function of Nek2 in the Cell Cycle

Nek2's primary role is centered on the centrosome, the primary microtubule-organizing center in animal cells. During the G2/M transition, Nek2 is responsible for initiating the separation of the duplicated centrosomes, a critical step for the formation of a bipolar mitotic spindle.[3][6] It achieves this by phosphorylating key centrosomal proteins, such as C-Nap1 and rootletin, which form a linker holding the two centrioles together.[4] Phosphorylation of these components leads to the disassembly of this linker, allowing the centrosomes to move apart.[4]

Beyond centrosome separation, Nek2 is also involved in:

-

Microtubule Anchoring: It regulates the anchoring of microtubules to the centrosome.[7]

-

Spindle Assembly Checkpoint (SAC): Nek2 contributes to the proper functioning of the SAC, a crucial surveillance mechanism that ensures accurate chromosome segregation.[1]

-

Kinetochore Attachment: It plays a role in the attachment of microtubules to the kinetochores on chromosomes.[1]

-

Chromatin Condensation: Some studies suggest Nek2 involvement in chromatin condensation during meiosis.[1]

Dysregulation of Nek2 activity can lead to mitotic errors, including improper centrosome separation, formation of multipolar spindles, and subsequent aneuploidy (an abnormal number of chromosomes), which is a hallmark of many cancers.[3][8]

Mechanism of Action of Nek2 Inhibitors

Nek2 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[5] By blocking the catalytic activity of Nek2, these inhibitors induce a phenotype similar to Nek2 depletion. The primary consequences of Nek2 inhibition in proliferating cells, particularly cancer cells, include:

-

Inhibition of Centrosome Separation: The most direct effect is the failure of centrosomes to separate at the onset of mitosis.

-

G2/M Cell Cycle Arrest: The inability to form a proper mitotic spindle activates the cell cycle checkpoints, leading to an arrest in the G2 or M phase.[6]

-

Apoptosis: Prolonged mitotic arrest or mitotic errors resulting from Nek2 inhibition can trigger programmed cell death (apoptosis).[3]

Some inhibitors are irreversible, forming a covalent bond with a specific residue within the kinase, such as a cysteine, leading to sustained inhibition.[9] The targeted inhibition of Nek2 is particularly effective in cancer cells, which are often more reliant on specific cell cycle kinases for their rapid and uncontrolled proliferation.[3]

Quantitative Data for Representative Nek2 Inhibitors

The following tables summarize the inhibitory concentrations of various published Nek2 inhibitors against cancer cell lines. This data illustrates the potency of targeting Nek2.

| Inhibitor | Cell Line(s) | IC50 (µM) | Time Point | Reference |

| JH295 | BCBL1, BC1, JSC1 (PEL) | Varies by line | 24, 48, 72h | [10] |

| BCBL1 | ~1.5 (48h) | 48h | [10] | |

| BC1 | ~2.5 (48h) | 48h | [10] | |

| JSC1 | ~3.0 (48h) | 48h | [10] | |

| MBM-5 | MGC-803, SGC-7901, HCT-116, etc. | 0.44 - 1.25 | Not Specified | [11] |

| MGC-803 | 0.44 ± 0.08 | Not Specified | [11] | |

| SGC-7901 | 0.58 ± 0.09 | Not Specified | [11] | |

| Compound 23 | HT29 (colorectal) | 2.6 | Not Specified | [12] |

| Cabergoline (B1668192) | MMQ (pituitary adenoma) | 48.2 (24h), 41.9 (48h) | 24h, 48h | [13] |

Note: IC50 values can vary significantly based on the assay conditions, cell line, and incubation time.[14]

Signaling Pathways and Logical Relationships

Nek2 Signaling Pathway in Mitotic Entry

The following diagram illustrates the upstream regulation and downstream targets of Nek2 at the onset of mitosis.

Caption: Upstream activation and downstream targets of Nek2 kinase.

Logical Workflow of Nek2 Inhibition

This diagram shows the logical cascade of events following the application of a Nek2 inhibitor.

Caption: Cellular consequences of Nek2 kinase inhibition.

Experimental Protocols

Investigating the role of Nek2 and its inhibitors involves a range of standard and specialized molecular and cell biology techniques.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2.

-

Reagents: Purified recombinant Nek2 kinase, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2), ATP (often radiolabeled [γ-32P]ATP or for use with antibody detection), and a suitable Nek2 substrate (e.g., a peptide derived from Hec1).

-

Procedure: a. Pre-incubate the Nek2 inhibitor at various concentrations with the purified Nek2 kinase in the reaction buffer for a defined period (e.g., 30 minutes) at room temperature.[9] b. Initiate the kinase reaction by adding the ATP and substrate mixture. c. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. d. Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). e. Quantify substrate phosphorylation. This can be done via autoradiography for radiolabeled ATP or using phosphospecific antibodies in an ELISA or Western blot format.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability / Proliferation Assay (e.g., MTT or CCK-8)

This assay assesses the effect of a Nek2 inhibitor on the overall growth and survival of a cell population.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the Nek2 inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[2]

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Treatment: Culture cells in larger format plates (e.g., 6-well) and treat with the Nek2 inhibitor at one or more concentrations for a set time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Interpretation: A population of cells in G1 will have 2N DNA content, while cells in G2 or M will have 4N DNA content. An accumulation of cells in the 4N peak indicates a G2/M arrest, the expected outcome of Nek2 inhibition.[10]

Experimental Workflow Visualization

Caption: Standard workflow for evaluating a novel Nek2 inhibitor.

Conclusion

Inhibitors of Nek2 represent a promising strategy in oncology by targeting a key vulnerability in proliferating cancer cells: their dependency on the proper execution of mitosis. By disrupting centrosome separation and spindle formation, these compounds induce cell cycle arrest and apoptosis. The technical protocols and data presented in this guide provide a framework for the preclinical evaluation of Nek2 inhibitors. Further research will continue to elucidate the full potential of these targeted agents in cell cycle studies and their translation into effective cancer therapies.

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Cell-Based Characterization of Nek2-IN-X, a Novel Nek2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome duplication and separation, spindle assembly, and the spindle assembly checkpoint.[1][2] Aberrant expression and activity of Nek2 are frequently observed in a wide range of human cancers, correlating with tumorigenesis, drug resistance, and poor prognosis.[1][3] This makes Nek2 an attractive therapeutic target for the development of novel anti-cancer agents. These application notes provide a detailed protocol for the cell-based characterization of Nek2-IN-X, a potent and selective inhibitor of Nek2, using a panel of established cellular assays.

Mechanism of Action and Signaling Pathway

Nek2 exerts its oncogenic functions through multiple signaling pathways. A primary role of Nek2 is to phosphorylate centrosomal proteins such as C-Nap1 and Rootletin, triggering centrosome separation at the G2/M transition, a critical step for the formation of a bipolar spindle.[2][3] Overexpression of Nek2 can lead to premature centrosome separation, resulting in mitotic errors and aneuploidy, a hallmark of cancer.[3]

Furthermore, Nek2 has been shown to activate pro-survival pathways, including the AKT and Wnt/β-catenin signaling cascades.[3][4] By phosphorylating and stabilizing β-catenin, Nek2 promotes its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[5] The activation of the AKT pathway by Nek2 can contribute to resistance to chemotherapy.[4] Inhibition of Nek2 with compounds like Nek2-IN-X is expected to reverse these effects, leading to cell cycle arrest, apoptosis, and sensitization to other anti-cancer agents.

Below is a diagram illustrating the key signaling pathways influenced by Nek2.

Caption: Nek2 Signaling Pathways and Point of Inhibition by Nek2-IN-X.

Data Presentation

The following tables summarize the expected quantitative data from the cell-based assays for a potent Nek2 inhibitor.

Table 1: In Vitro Kinase Selectivity Profile of Nek2-IN-X

| Kinase Target | IC₅₀ (nM) |

| Nek2 | 15 |

| Cdk1 | >10,000 |

| Aurora B | >10,000 |

| Plk1 | >10,000 |

| Rsk2 | 850 |

Table 2: Cellular Activity of Nek2-IN-X in Cancer Cell Lines

| Cell Line (Cancer Type) | GI₅₀ (µM) | Centrosome Splitting Inhibition (IC₅₀, µM) | Apoptosis Induction (% of Annexin V+ cells at 5 µM) |

| U2OS (Osteosarcoma) | 1.5 | 1.2 | 45% |

| HeLa (Cervical Cancer) | 2.1 | 1.8 | 38% |

| DLBCL (Lymphoma) | 0.8 | 0.7 | 62% |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (SRB Assay)

This protocol determines the concentration of Nek2-IN-X that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell lines (e.g., U2OS, HeLa, DLBCL)

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

Nek2-IN-X stock solution (10 mM in DMSO)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 2,500-6,000 cells/well) and allow them to adhere overnight.[1]

-

Prepare serial dilutions of Nek2-IN-X in complete growth medium.

-

Treat the cells with various concentrations of Nek2-IN-X or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Centrosome Separation Assay

This immunofluorescence-based assay quantifies the inhibition of Nek2-mediated centrosome separation.[1][6]

Materials:

-

U2OS cells (or other suitable cell line)

-

Complete growth medium

-

Nek2-IN-X stock solution

-

Methanol (B129727) (ice-cold)

-

PBS (Phosphate Buffered Saline)

-

Primary antibody: anti-pericentrin

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Coverslips and microscope slides

-

Fluorescence microscope with automated imaging capabilities

Procedure:

-

Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nek2-IN-X for 6 hours.[6]

-

Fix the cells with ice-cold methanol for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with anti-pericentrin antibody (to stain centrosomes) for 1 hour at room temperature.[6]

-

Wash the cells three times with PBS.

-

Incubate the cells with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[6]

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the percentage of cells with separated (>1) versus non-separated (1) centrosomes using automated image analysis software.[6]

-

Calculate the IC₅₀ for centrosome splitting inhibition.

Protocol 3: Cell Cycle Analysis

This flow cytometry-based assay determines the effect of Nek2-IN-X on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Nek2-IN-X stock solution

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with Nek2-IN-X or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases. Inhibition of Nek2 is expected to cause an accumulation of cells in the G2/M phase.

Experimental Workflow

The following diagram outlines the experimental workflow for the cell-based characterization of Nek2-IN-X.

Caption: Experimental Workflow for Nek2-IN-X Characterization.

References

- 1. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Nek2-IN-5 (NCL00017509)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and the formation of the bipolar spindle during mitosis.[1] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[1] Nek2-IN-5 (also known as NCL00017509) is a potent and selective inhibitor of Nek2, offering a valuable tool for studying its biological functions and for potential anticancer drug development.[1] This document provides detailed application notes and protocols for the in vitro use of this compound.

Mechanism of Action

This compound is a potent inhibitor of Nek2 kinase activity. There are conflicting reports regarding its mode of inhibition, with some sources describing it as reversible and others as irreversible.[1][2] Irreversible inhibitors typically form a covalent bond with a key residue in the target protein. For some Nek2 inhibitors, this has been shown to be a cysteine residue (Cys22) near the ATP-binding pocket.[3] As this compound contains an ethynylpurine moiety, it is plausible that it acts as an irreversible inhibitor by forming a covalent adduct with Cys22.[1]

Data Presentation

The following table summarizes the quantitative data for this compound and a comparable irreversible inhibitor, JH295.

| Compound | Alias | Type | Biochemical IC50 | Cellular IC50 | Molecular Weight | Formula | Solubility |

| This compound | NCL00017509 | Potent Nek2 Inhibitor (Reversibility disputed)[1][2] | 56 nM | Not Reported | 292.3 g/mol | C₁₅H₁₂N₆O | Soluble to 100 mM in DMSO |

| JH295 | Oxindole propynamide 16 | Irreversible Nek2 Inhibitor[3][4][5] | 770 nM[4][5] | ~1.3 µM - 1.6 µM[4][5] | 425.45 g/mol | C₂₄H₂₃N₅O₂ | Not specified, likely soluble in DMSO |

Experimental Protocols

Biochemical Nek2 Kinase Assay

This protocol is adapted from established methods for Nek2 kinase assays and can be used to determine the IC50 of this compound.[3]

Materials:

-

Recombinant active Nek2 protein

-

This compound (dissolved in DMSO)

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)

-

ATP solution

-

Nek2 substrate (e.g., a biotinylated peptide substrate)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant Nek2 enzyme (e.g., 15 nM final concentration) in Kinase Reaction Buffer to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 100 µM ATP final concentration) in Kinase Reaction Buffer.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and detect the kinase activity using a suitable method, such as the ADP-Glo™ assay, which measures ADP production.

-

Measure the luminescence signal according to the detection kit manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Inhibition Assay (Immunoprecipitation Kinase Assay)

This protocol determines the ability of this compound to inhibit endogenous Nek2 in a cellular context.[3]

Materials:

-

Cancer cell line expressing Nek2 (e.g., A549 lung cancer cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Cell lysis buffer

-

Anti-Nek2 antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Kinase reaction components (as in the biochemical assay)

-

Phosphocellulose paper or other method for detecting substrate phosphorylation

-

Scintillation counter (if using radiolabeled ATP)

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for a specified time (e.g., 45 minutes).[3]

-

Wash the cells with cold PBS and lyse them in an appropriate lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate endogenous Nek2 by incubating the lysates with an anti-Nek2 antibody overnight, followed by incubation with protein A/G agarose beads.

-

Wash the immunoprecipitates several times to remove non-specifically bound proteins.

-

Perform an in vitro kinase assay on the immunoprecipitated Nek2 using a suitable substrate and ATP (can be radiolabeled [γ-³²P]ATP).

-

After the reaction, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.

-

Determine the cellular IC50 by plotting the kinase activity against the concentration of this compound.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO control.

-

Incubate for a desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the relative number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mandatory Visualizations

References

- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

Nek2-IN-5: A Clickable Probe for Investigating Nek2 Kinase in Drug Discovery and Chemical Biology

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction